
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate
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Overview
Description
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a keto group on a pentanoate backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-oxo-4-phenylbutanoate and dimethylamine.
Reaction Conditions: The key steps involve the formation of the amide bond and the introduction of the dimethylamino group. This can be achieved through a series of reactions including nucleophilic substitution and reductive amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Green Solvent Applications
Rhodiasolv PolarClean : One of the most significant applications of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate is as a non-toxic alternative to traditional polar aprotic solvents. Marketed under the brand name Rhodiasolv PolarClean, this compound has been recognized for its environmentally friendly properties. It has been developed to align with green chemistry principles, offering advantages such as lower toxicity and improved sustainability compared to conventional solvents .
Synthesis and Efficiency : Recent research highlights the efficient synthesis of this compound through novel single-step reactions, which significantly reduce the environmental impact associated with multi-step synthesis processes. These advancements include base-catalyzed Michael additions from readily available building blocks, leading to high purity products within a short reaction time (approximately 30 minutes) without the need for solvents .
Membrane Science : The compound's properties have also shown promise in membrane science, where it can be utilized in processes that typically require large quantities of toxic solvents. Its favorable dielectric constant and solubility parameters make it suitable for various applications in this field .
Medicinal Chemistry
Enzyme Inhibition Studies : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been investigated for its potential as an enzyme inhibitor. Studies have focused on its kinetics and interactions with specific enzymes such as mushroom tyrosinase, which is relevant in the context of skin pigmentation disorders and other therapeutic areas . The synthesis of related compounds has demonstrated promising results in inhibiting enzyme activity, indicating potential applications in drug development.
Biological Evaluations : The compound's derivatives have been evaluated for their biological activity, including antimicrobial properties and effects on various biological pathways. Such studies are crucial for understanding the therapeutic potential of these compounds and their mechanisms of action .
Comparative Analysis of Properties
To better understand the advantages of using methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a solvent compared to traditional solvents, the following table summarizes key properties:
Property | Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | Traditional Solvents |
---|---|---|
Toxicity | Low | Moderate to High |
Environmental Impact | Minimal | Significant |
Synthesis Complexity | Simple single-step synthesis | Often multi-step |
Application Versatility | Broad (including membrane science) | Limited |
Recovery and Reusability | High | Variable |
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate: The enantiomer of the compound with different stereochemistry.
Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate: The racemic mixture containing both (S)- and ®-enantiomers.
Methyl 2-amino-5-(methylamino)-5-oxopentanoate: A similar compound with a methylamino group instead of a dimethylamino group.
Uniqueness
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. This stereochemistry can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in research and development.
Biological Activity
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing an overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C9H16N2O3
- IUPAC Name : this compound
Recent advancements in synthetic methodologies have enabled the efficient production of this compound through multicomponent reactions, particularly utilizing Ugi reactions and other green chemistry principles to enhance sustainability in peptide synthesis .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit notable antioxidant activity. For instance, derivatives containing the oxadiazole moiety have shown significant radical scavenging potential, which is critical in combating oxidative stress-related diseases . The antioxidant activity was evaluated using various assays such as DPPH and nitric oxide scavenging methods.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Studies suggest that it may help mitigate neurodegenerative processes by reducing neuronal apoptosis and oxidative damage. For example, certain derivatives have demonstrated the ability to inhibit neuronal cell death induced by oxidative stress in vitro .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Some studies report that it exhibits activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents . The mechanism of action appears to involve disrupting bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
Activity Type | Methodology Used | Findings |
---|---|---|
Antioxidant | DPPH Scavenging Assay | Significant radical scavenging potential |
Neuroprotective | In vitro Neuronal Cell Culture | Reduced apoptosis and oxidative damage |
Antimicrobial | Disk Diffusion Method | Effective against multiple bacterial strains |
Relevant Research Findings
- Antioxidant Activity : A study evaluating various derivatives found that those with electron-donating groups exhibited enhanced antioxidant properties, highlighting the importance of structural modifications on biological activity .
- Neuroprotection : In a controlled experiment, this compound derivatives were shown to significantly reduce markers of oxidative stress in neuronal cultures, suggesting a protective role against neurodegeneration .
- Antimicrobial Efficacy : A recent investigation demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents against bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate, and what key reaction conditions influence yield and stereochemical outcomes?
- Methodological Answer : The synthesis often involves enantioselective desymmetrization of dialdehydes using chiral alcohols (e.g., (+)-(R)-1-phenylethanol) to achieve stereochemical control. For example, analogous methyl 3-silyloxy-5-oxopentanoates were synthesized via this route, with diastereomeric ratios (dr) optimized to 9:1 by adjusting catalysts and reaction solvents . Amide formation and N-deprotection steps (e.g., using tert-butoxycarbonyl (Boc) groups) are critical for introducing the dimethylamino moiety, as seen in related compounds . Key factors include temperature control (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reagents.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound, particularly regarding its stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming regiochemistry and stereochemistry, with NOE (Nuclear Overhauser Effect) experiments resolving spatial arrangements . X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for structurally related lactones . High-Performance Liquid Chromatography (HPLC) with chiral columns quantifies enantiomeric excess, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
Q. What are the solubility properties of this compound in common laboratory solvents, and how does this influence experimental design?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as observed in structurally similar esters . Solubility in water is limited due to the hydrophobic dimethylamino group, necessitating solvent optimization for reactions (e.g., DMSO/water mixtures for biological assays). Precipitation in non-polar solvents (e.g., hexane) aids in purification via recrystallization.
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess in the synthesis of this compound when encountering low diastereomeric ratios?
- Methodological Answer : Low dr often arises from competing reaction pathways. Strategies include:
- Catalyst screening : Chiral Brønsted acids or transition-metal catalysts enhance stereoselectivity.
- Solvent effects : Polar solvents (e.g., acetonitrile) improve transition-state stabilization .
- Temperature modulation : Lower temperatures (–20°C) reduce kinetic competition, favoring the desired pathway.
- Additives : Molecular sieves or salts (e.g., LiCl) can suppress side reactions .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when confirming the configuration of this compound?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers in NMR). To resolve:
- Variable-temperature NMR : Identifies conformational exchange broadening.
- Chemical correlation : Compare with derivatives of known configuration (e.g., hydrolysis to a carboxylic acid and re-synthesis) .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR shifts or optical rotations to match experimental data .
Q. How does the dimethylamino group in this compound influence its reactivity in multicomponent reactions, and what mechanistic insights support this behavior?
- Methodological Answer : The dimethylamino group acts as a directing group in Ugi or Passerini reactions, stabilizing intermediates via hydrogen bonding or steric effects. For example, in analogous methyl esters, the amino group facilitates imine formation, while the dimethyl substituent slows hydrolysis, enabling kinetic control . Mechanistic studies using isotopic labeling (e.g., 15N) and in-situ IR spectroscopy track intermediate formation.
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage conditions be optimized?
- Methodological Answer : Stability studies on related esters show degradation via hydrolysis of the methyl ester or dimethylamide groups under acidic (pH < 3) or basic (pH > 9) conditions. Optimal storage involves lyophilization and storage at –20°C in inert atmospheres (argon). Accelerated stability testing (40°C/75% relative humidity) predicts shelf-life, with HPLC monitoring degradation products .
Q. In kinetic studies, what methods are employed to monitor the degradation or metabolic pathways of this compound in biological systems?
- Methodological Answer : Radiolabeled analogs (e.g., 14C-labeled methyl groups) track metabolic fate in vitro. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies metabolites, while enzyme inhibition assays (e.g., with cytochrome P450 inhibitors) elucidate pathways. For example, related 5-oxopentanoates undergo β-oxidation in hepatic microsomes, detectable via isotopic tracing .
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl (2S)-2-amino-5-(dimethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H16N2O3/c1-10(2)7(11)5-4-6(9)8(12)13-3/h6H,4-5,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
ISUXQMGYPFMDAZ-LURJTMIESA-N |
Isomeric SMILES |
CN(C)C(=O)CC[C@@H](C(=O)OC)N |
Canonical SMILES |
CN(C)C(=O)CCC(C(=O)OC)N |
Origin of Product |
United States |
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